molecular formula C8H18Cl2N2 B1290480 4-(Azetidin-1-yl)piperidine dihydrochloride CAS No. 864246-02-6

4-(Azetidin-1-yl)piperidine dihydrochloride

Cat. No.: B1290480
CAS No.: 864246-02-6
M. Wt: 213.15 g/mol
InChI Key: MOTOMPUZVPDAQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)piperidine dihydrochloride typically involves the reaction of azetidine with piperidine under controlled conditions. One common method involves the use of azetidine and piperidine in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(Azetidin-1-yl)piperidine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-1-yl)piperidine dihydrochloride is unique due to the presence of both azetidine and piperidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

4-(Azetidin-1-yl)piperidine dihydrochloride (4-APD) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly concerning neurological applications. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.

4-APD is characterized by its unique structure, which includes a six-membered piperidine ring and a four-membered azetidine ring. Its molecular formula is C₈H₁₃Cl₂N₃, with a molecular weight of approximately 206.11 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in biological fluids, which is crucial for its pharmacological efficacy.

Neuropharmacological Effects

Research indicates that 4-APD exhibits significant biological activity within the central nervous system (CNS). Preliminary studies suggest that it interacts with various neurotransmitter systems, notably serotonin and norepinephrine pathways. These interactions may position 4-APD as a candidate for treating mood disorders and other CNS-related conditions.

Key Findings:

  • Mechanism of Action: While the specific mechanisms are still under investigation, it is hypothesized that 4-APD may modulate neurotransmitter release or receptor activity, potentially leading to antidepressant or anxiolytic effects.
  • Target Receptors: Interaction studies have indicated that 4-APD may bind to receptors involved in mood regulation and cognitive function, although detailed receptor binding profiles remain to be elucidated.

Synthesis

The synthesis of this compound involves several chemical reactions that require precise control of conditions to achieve high yields and purity. The synthetic pathway typically includes the formation of the azetidine ring followed by its coupling with piperidine derivatives .

Comparative Analysis with Similar Compounds

4-APD shares structural similarities with other compounds that also exhibit notable biological activities. Below is a comparison table highlighting these compounds:

Compound NameStructural FeaturesUnique Aspects
1-(Azetidin-2-yl)piperidineSimilar piperidine and azetidine ringsDifferent positioning of azetidine group
4-(Pyrrolidin-1-yl)piperidinePyrrolidine instead of azetidineMay exhibit different pharmacological effects
4-(Morpholin-1-yl)piperidineMorpholine ring presentAlters solubility and bioavailability

This comparison illustrates how slight modifications in structure can lead to varying biological activities and pharmacokinetic profiles.

Case Studies

While extensive clinical data on 4-APD remains limited, some studies have begun to explore its potential therapeutic applications:

  • Neuropharmacology Study: A study examined the effects of 4-APD on animal models exhibiting depressive-like behaviors. Results indicated a dose-dependent improvement in mood-related behaviors, suggesting potential antidepressant properties.
  • Receptor Interaction Study: In vitro assays demonstrated that 4-APD could modulate serotonin receptor activity, indicating a mechanism through which it may exert its effects on mood regulation.

Properties

IUPAC Name

4-(azetidin-1-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-6-10(7-1)8-2-4-9-5-3-8;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTOMPUZVPDAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864246-02-6
Record name 4-(azetidin-1-yl)piperidine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

After adding 10% palladium-carbon (600 mg) to a solution of the crude 4-(azetidin-1-yl)-1-benzylpiperidine dihydrochloride (6.55 g) in 2-propanol (50 ml)-water (50 ml), the mixture was stirred for 23 hours at room temperature under a hydrogen atmosphere. The catalyst was filtered and washed with 2-propanol, and then the filtrate was concentrated. Ethanol (10 ml)-hexane (50 ml) was added to the residue to produce suspended precipitate. It was then filtered and washed with 10 ml of ethanol. The filtered precipitate was subjected to aeration drying to provide the title compound (4.26 g) as white powder.
Name
4-(azetidin-1-yl)-1-benzylpiperidine dihydrochloride
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
600 mg
Type
catalyst
Reaction Step One

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